molecular formula C10H9Cl2FO2 B14036106 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one

Katalognummer: B14036106
Molekulargewicht: 251.08 g/mol
InChI-Schlüssel: VZBFTSKSNZYSJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, along with a ketone functional group

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms to the aromatic ring.

    Fluoromethoxylation: Substitution of a hydrogen atom with a fluoromethoxy group.

    Ketone Formation: Introduction of the ketone functional group through oxidation or other suitable reactions.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ketone group can influence its binding affinity and reactivity. Specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one include other halogenated ketones and fluoromethoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. Examples include:

  • 1-Chloro-3-phenylpropane
  • 4-Fluoroacetophenone

Eigenschaften

Molekularformel

C10H9Cl2FO2

Molekulargewicht

251.08 g/mol

IUPAC-Name

1-chloro-1-[4-chloro-3-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-3-8(11)9(4-7)15-5-13/h2-4,10H,5H2,1H3

InChI-Schlüssel

VZBFTSKSNZYSJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)OCF)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.